REACTION_SMILES
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[Br:7][CH:8]([C:9](=[O:10])[O:11][CH2:12][CH3:13])[C:14]([CH2:15][F:16])([c:17]1[cH:18][c:19]([O:23][CH3:24])[cH:20][cH:21][cH:22]1)[Br:25].[CH2:1]1[CH2:2][CH2:3][NH:4][CH2:5][CH2:6]1.[OH2:26]>>[Br:7][C:8]([C:9](=[O:10])[O:11][CH2:12][CH3:13])=[C:14]([CH2:15][F:16])[c:17]1[cH:18][c:19]([O:23][CH3:24])[cH:20][cH:21][cH:22]1
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Name
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Type
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product
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Smiles
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CCOC(=O)C(Br)=C(CF)c1cccc(OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |